6-(Phenylamino)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-anilinopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVBWDVXGTVHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Phenylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H9N3O2
- Molecular Weight : 219.21 g/mol
- CAS Number : 68556738
This compound features a pyrimidine ring substituted with a phenylamino group and a carboxylic acid functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation. For example, it acts as an inhibitor of histone demethylases, which are crucial in regulating gene expression linked to tumor growth .
- Modulation of Signaling Pathways : It affects signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
Biological Activities
-
Anticancer Activity :
- Several studies have demonstrated that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .
- A notable study reported that derivatives of this compound displayed enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapy agents like 5-Fluorouracil .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitutions on the pyrimidine ring can significantly alter the potency and selectivity of the compound against its targets.
- Modifications to the phenylamino group have been shown to enhance the inhibitory effects on histone demethylases, indicating that specific structural features are critical for activity .
Case Studies
- Histone Demethylase Inhibition :
- Anticancer Efficacy in Vivo :
Scientific Research Applications
Medicinal Chemistry Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrimidine carboxamide derivatives, including 6-(phenylamino)pyrimidine-4-carboxylic acid, as promising candidates in the fight against tuberculosis. A series of compounds derived from this scaffold have shown moderate to potent antitubercular activity against clinical strains of Mycobacterium tuberculosis, with a novel mechanism of action identified through chemoproteomic analysis. This suggests that these compounds could be developed further for therapeutic use without cross-resistance to conventional antituberculosis drugs .
Inhibition of NAPE-PLD
Another significant application is the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. A derivative of this compound has been identified as a potent and selective inhibitor of NAPE-PLD, which modulates emotional behavior in animal models. This compound, referred to as LEI-401, showed nanomolar potency and favorable drug-like properties, making it a valuable tool for investigating the biological functions of N-acylethanolamines in vivo .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and specificity of compounds derived from this compound. Various modifications to the chemical structure have been explored to enhance potency against targeted enzymes:
- Substituent Variations : Modifications at different positions on the pyrimidine ring have been systematically studied to identify essential pharmacophores. For instance, replacing certain substituents with more lipophilic or polar groups has yielded compounds with significantly improved inhibitory activity against NAPE-PLD .
- Comparative Analysis : Table 1 below summarizes some key findings from SAR studies involving various derivatives:
| Compound ID | Substituent Changes | IC50 (nM) | Comments |
|---|---|---|---|
| LEI-401 | Morpholine replaced by (S)-3-hydroxypyrrolidine | 72 | Most potent inhibitor identified |
| Compound 2 | Cyclopropylmethylamide at R1 | 200 | Moderate potency |
| Compound 3 | Replacement with saturated cyclohexyl ring | >1000 | Loss of activity |
Potential Therapeutic Applications
Alzheimer's Disease Research
Inhibitory assays using derivatives of this compound have shown promise in Alzheimer's disease research. These compounds may interfere with pathways associated with neurodegeneration, suggesting potential applications in treating cognitive decline associated with this condition .
Cancer Treatment
The compound's ability to inhibit specific enzymes involved in cell signaling pathways also positions it as a candidate for cancer therapeutics. By targeting these pathways, researchers aim to develop new treatments that can effectively manage tumor growth and metastasis.
Comparison with Similar Compounds
Key Observations:
- Acidity: The phenylamino group in this compound likely reduces acidity compared to the parent compound (4-pyrimidinecarboxylic acid) due to electron donation, similar to the NH₂ group in 6-aminopyrimidine-4-carboxylic acid . In contrast, electron-withdrawing groups like CF₃ () or Cl () increase acidity.
- Solubility: Bulky substituents (e.g., phenylamino) may reduce solubility in polar solvents compared to smaller groups (e.g., OH or NH₂). For example, 4-pyrimidinecarboxylic acid dissolves readily in DMSO (20 mg/mL), while 6-(trifluoromethyl) analogs require non-polar solvents .
- Reactivity : Thioether (SPh) and ester (COOCH₃) substituents enable diverse reactivity, such as nucleophilic substitution or hydrolysis, which are critical in prodrug design .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 6-(Phenylamino)pyrimidine-4-carboxylic acid typically involves:
- Starting from a pyrimidine-4-carboxylic acid or its ester derivative.
- Introduction of a leaving group (commonly chlorine or bromine) at the 6-position of the pyrimidine ring.
- Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to replace the halogen with an aniline or phenylamine derivative.
- Hydrolysis of ester intermediates to yield the free carboxylic acid.
This general approach is supported by multiple examples in the literature and patents, with variations in catalyst systems, solvents, and reaction conditions to optimize yield and purity.
Preparation via Palladium-Catalyzed Amination of 5-Halopyrimidine-4-carboxylates
A prominent method involves palladium-catalyzed amination of ethyl 5-bromopyrimidine-4-carboxylate with aniline derivatives, followed by hydrolysis.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination | Ethyl 5-bromopyrimidine-4-carboxylate, aniline or substituted aniline, K2CO3, toluene, Pd2(dba)3, Xantphos, 110 °C, 3 h | 59-79 | Sealed tube, degassed system; column chromatography purification |
| Hydrolysis | Hydrolysis of ester to acid (not always explicitly detailed, but standard saponification applies) | Not always reported | Typically performed under basic or acidic conditions post-amination |
Example:
Ethyl 5-bromopyrimidine-4-carboxylate (0.15 mmol) reacted with aniline (0.18 mmol) in the presence of K2CO3 (0.45 mmol), Pd2(dba)3 (0.015 mmol), and Xantphos (0.045 mmol) in toluene at 110 °C for 3 hours yielded the corresponding ethyl 5-(phenylamino)pyrimidine-4-carboxylate in 79% yield. The product was purified by silica gel chromatography.
Direct Coupling of 6-Chloropyrimidine-4-carboxylic Acid with Aniline
Another approach involves direct amide coupling of 6-chloropyrimidine-4-carboxylic acid with aniline, followed by nucleophilic displacement of the 6-chloro substituent with phenylamine derivatives.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | 6-Chloropyrimidine-4-carboxylic acid, aniline, HATU, HOBt, DIPEA, room temperature, 12 h | Variable | Forms intermediate amide derivatives |
| Nucleophilic displacement | Treatment of intermediate with phenylamine under microwave heating or heating | Variable | Enables substitution at 6-position with phenylamino group |
This method allows for modular substitution at the 6-position and exploration of structure-activity relationships (SAR) by varying the amine nucleophile.
Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
The classical SNAr approach involves displacement of a halogen (Cl or Br) on the pyrimidine ring by aniline under reflux conditions.
Example:
A process described for related nitrogen-bridgehead pyrimidine derivatives involves refluxing 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester with N-methylaniline in dry ethanol for 8 hours. After reaction completion, work-up and recrystallization yielded the desired amino-substituted pyrimidine ester in 76.6% yield.
Although this example is for a related pyrido[1,2-a]pyrimidine system, the principle applies to this compound synthesis.
Stepwise Synthetic Protocol Example
A detailed example from patent literature illustrates the multistep synthesis of a pyrimidine-4-carboxylate derivative with an amino substituent:
| Step | Description | Reagents & Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| 1 | Preparation of ethyl 5-bromopyrimidine-4-carboxylate | Starting material or prepared via bromination of pyrimidine-4-carboxylate esters | - | - |
| 2 | Amination with aniline derivative | Ethyl 5-bromopyrimidine-4-carboxylate, aniline, K2CO3, Pd2(dba)3, Xantphos, toluene, 110 °C, 3 h | 59-79 | Pale yellow solid |
| 3 | Hydrolysis of ester to free acid | Acidic or basic hydrolysis | Not specified | Corresponding this compound |
This protocol emphasizes the use of palladium catalysis and phosphine ligands (Xantphos) to facilitate C-N bond formation under relatively mild conditions.
Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Palladium-catalyzed amination | Pd2(dba)3, Xantphos, K2CO3, toluene, 110 °C, sealed tube | High selectivity, good yields, mild conditions | Requires expensive catalysts | 59-79 |
| Direct amide coupling + nucleophilic displacement | HATU, HOBt, DIPEA, microwave or heating | Modular, allows SAR exploration | Multi-step, longer synthesis time | Variable |
| SNAr substitution | Halopyrimidine, aniline, reflux in ethanol or other solvents | Simple reagents, classical approach | Longer reaction times, harsher conditions | ~76.6 (related system) |
Research Findings and Notes
- The palladium-catalyzed amination method is widely preferred for its efficiency and adaptability to various aniline derivatives, enabling the synthesis of diverse analogues for pharmaceutical screening.
- Use of phosphine ligands such as Xantphos enhances the catalytic activity and selectivity in the amination step.
- Hydrolysis of ester intermediates to the free acid is typically straightforward but must be optimized to prevent degradation.
- The direct coupling of 6-chloropyrimidine-4-carboxylic acid with aniline followed by nucleophilic displacement allows for late-stage diversification but may require microwave heating for efficient substitution.
- Classical SNAr methods are less commonly employed for this specific compound due to longer reaction times and harsher conditions but remain a viable alternative in some contexts.
Q & A
Q. What experimental controls are essential when interpreting discrepancies in biological assay reproducibility?
- Methodological Answer : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (DMSO ≤1%). Replicate assays across multiple cell lines/microbial batches. Use statistical models (ANOVA with Tukey’s post hoc) to distinguish biological variability from methodological errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
